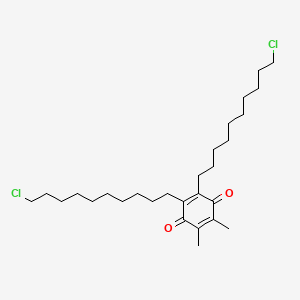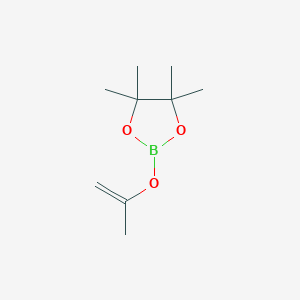
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) is a heterocyclic organic compound with the molecular formula C9H6N2O3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with formamide, followed by cyclization to form the quinazoline ring. The resulting compound is then oxidized to introduce the oxo group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction of anthranilic acid with formamide: This step forms the quinazoline ring.
Oxidation: Introduction of the oxo group at the 4-position.
Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Introduction of additional oxo or hydroxyl groups.
Reduction: Formation of 4-hydroxy-3,4-dihydroquinazoline-7-carboxylic acid.
Substitution: Formation of various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of novel materials with specific properties.
Biological Research: It serves as a tool for studying biological processes and interactions.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyquinazoline-7-carboxylic Acid: Similar structure but with a hydroxyl group instead of an oxo group.
3,4-Dihydroquinazoline-7-carboxylic Acid: Lacks the oxo group at the 4-position.
Quinazoline-7-carboxylic Acid: Basic structure without the oxo or dihydro modifications.
Uniqueness
4-Oxo-3,4-dihydroquinazoline-7-carboxylic Acid (Ammonium Salt) is unique due to the presence of the oxo group at the 4-position and the dihydro modification. These structural features confer specific chemical and biological properties, making it distinct from other quinazoline derivatives .
Propiedades
Fórmula molecular |
C9H9N3O3 |
|---|---|
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
azane;4-oxo-3H-quinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3.H3N/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8;/h1-4H,(H,13,14)(H,10,11,12);1H3 |
Clave InChI |
OGAOVGRDICYOTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)N=CNC2=O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)






amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)

![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)
![1-(5-Bromopyridin-2-yl)-2-[2-(methoxymethyl)-1H-imidazol-1-yl]ethanone](/img/structure/B13851705.png)

